1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

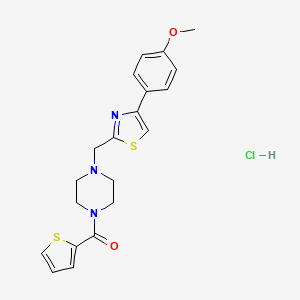

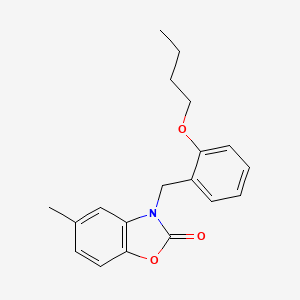

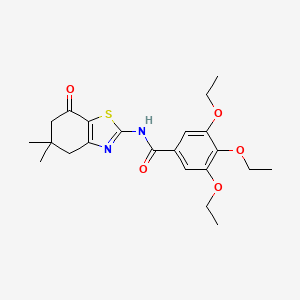

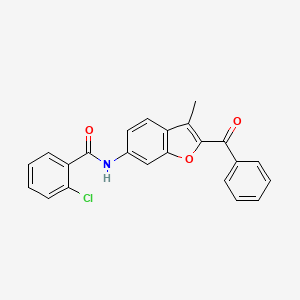

The compound "1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea" is a molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrimidine ring, which is a common motif in many biologically active compounds, and a urea moiety, which is known for its ability to engage in hydrogen bonding and other interactions.

Synthesis Analysis

The synthesis of related urea derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, was achieved with a high yield of 92% through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . This suggests that the synthesis of the compound could also be approached through similar multi-step reactions, possibly involving nucleophilic substitution and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their behavior and interactions. For example, 6-Methyl-2-butylureidopyrimidone was found to dimerize via four hydrogen bonds in both the solid state and in solution, facilitated by an intramolecular hydrogen bond that preorganizes the molecule for dimerization . This indicates that the compound may also form strong dimeric structures through hydrogen bonding, given its urea and pyrimidine components.

Chemical Reactions Analysis

Urea and its derivatives participate in various chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form methylenebis-imidazolinones . Additionally, reactions with pentane-2,4-dione yield hydroxypyrimidines . These studies suggest that the compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular conformations. A study on 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea showed that it adopts different conformations in aqueous and non-polar solvents, which could affect its reactivity and interactions . This implies that the solubility, stability, and reactivity of the compound may vary depending on the solvent and environmental conditions.

Scientific Research Applications

Urea Derivatives in Drug Design

Ureas possess unique hydrogen bonding capabilities, making them an essential functional group in drug-target interactions. Their incorporation into small molecules displays a broad range of bioactivities, highlighting their significance in medicinal chemistry. The versatility of ureas in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules underscores their utility in drug design. This includes modulation of biological targets such as kinases, proteases, and epigenetic enzymes, demonstrating the critical role of urea and its derivatives in the development of therapeutic agents (Jagtap et al., 2017).

Environmental and Agricultural Applications

Urea-based compounds, such as ureaform, have been investigated for their slow-release fertilizer properties, which are crucial for improving soil fertility and reducing pollution. The degradation of ureaform by a wide spectrum of microorganisms influences soil fertility, temperature, and moisture, demonstrating the environmental significance of urea derivatives in sustainable agriculture (Alexander & Helm, 1990).

Energy Storage and Conversion

The use of urea and its derivatives in energy storage technologies, particularly as hydrogen carriers, offers a perspective on their potential for safe, sustainable, and long-term energy supply. The attributes of urea as a hydrogen carrier for fuel cells, coupled with its abundance, non-toxicity, stability, and the feasibility of utilizing it as a source of ammonia, point to its promising applications in the energy sector (Rollinson et al., 2011).

Biotechnological and Health Applications

Urea and its derivatives are also explored for their biotechnological applications, including in biosensors for detecting and quantifying urea concentrations. This is particularly relevant in the medical field, where abnormal urea levels in the human body can indicate various health conditions. The development of urea biosensors represents a significant step towards the application of urea derivatives in healthcare and diagnostics (Botewad et al., 2021).

Mechanism of Action

properties

IUPAC Name |

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXGGZQIJUSTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)